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Compound of Interest

Compound Name:
2-Tert-butyl-6-

hydroxybenzaldehyde

Cat. No.: B14012764 Get Quote

Molecular Identity & Physicochemical Properties[1]
[2][3][4][5][6]
The molecule is a critical intermediate in the synthesis of Schiff base ligands (Salen-type) and

pharmaceutical precursors. Its steric bulk, provided by the tert-butyl group ortho to the phenolic

hydroxyl, dictates its reactivity and selectivity in catalytic applications.

Core Specifications
Property Specification

Common Name
3-Tert-butyl-2-hydroxybenzaldehyde (3-Tert-

butylsalicylaldehyde)

CAS Number 24623-65-2

Molecular Formula

Molecular Weight 178.23 g/mol

Exact Mass 178.0994 g/mol

SMILES CC(C)(C)C1=CC=CC(C=O)=C1O

InChI Key ROILLNJICXGZQQ-UHFFFAOYSA-N
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Physicochemical Data
Parameter Value Condition

Physical State Pale yellow to golden oil/liquid @ 25°C

Boiling Point 78–79 °C @ 1 mmHg (Vacuum)

Density 1.041 g/mL @ 25°C

Refractive Index (

)
1.544 Standard

Solubility
Soluble in Chloroform, DCM,

THF; Sparingly in DMSO
Organic Solvents

pKa (Phenolic) 9.55 ± 0.10 Predicted

Structural Analysis & Isomerism
Understanding the substitution pattern is vital for retrosynthetic analysis. The "2-tert-butyl-6-

hydroxy" naming convention often arises from numbering the benzene ring starting at the

aldehyde (C1) and treating the substituents as occupying the 2 and 6 positions (ortho-ortho).

However, IUPAC priority rules for salicylaldehydes typically result in the 3-substituted

nomenclature.

Structural Visualization (DOT)
The following diagram clarifies the connectivity and steric environment.
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Functional Impact

Benzene Core

C1: Formyl Group
(-CHO)Position 1

C2: Hydroxyl Group
(-OH)

Position 2 (Ortho)

C3: Tert-Butyl Group
(-C(CH3)3)

Position 3 (Meta to CHO)

Steric Crowding
(Ortho-Ortho Interaction)

The t-Butyl group at C3 forces
the OH group to H-bond

strongly with the Carbonyl O.

Click to download full resolution via product page

Caption: Structural connectivity highlighting the steric crowding between the hydroxyl and tert-

butyl groups, which influences ligand binding geometry.

Synthesis Protocol: Magnesium-Mediated
Formylation
The most reliable method for synthesizing 3-tert-butyl-2-hydroxybenzaldehyde is the

Magnesium-Mediated Ortho-Formylation of 2-tert-butylphenol. This method avoids the harsh

conditions of the Reimer-Tiemann reaction and offers higher regioselectivity.

Reaction Scheme
Precursor: 2-Tert-butylphenol (

) Reagents: Magnesium Chloride (

), Paraformaldehyde (

), Triethylamine (

).[1] Solvent: Tetrahydrofuran (THF).

Step-by-Step Methodology
Activation Phase:
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In a dry 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir

bar, dissolve 2-tert-butylphenol (30 mmol, 4.55 g) in anhydrous THF (120 mL).

Add anhydrous

(60 mmol, 5.71 g) and Paraformaldehyde (66 mmol, 2.08 g).

Note: Ensure

is anhydrous; moisture significantly reduces yield.

Base Addition:

Add Triethylamine (

, 60 mmol, 8.35 mL) dropwise to the suspension at room temperature.

Observation: The mixture will turn slightly exothermic and may change color (often

yellow/orange).

Reflux & Formylation:

Heat the mixture to reflux (approx. 66°C) for 3–4 hours.

Monitor reaction progress via TLC (Hexane/Ethyl Acetate 9:1). The spot for the phenol (

) should disappear, replaced by the aldehyde (

).

Work-up:

Cool the reaction to room temperature.[2]

Quench by pouring the mixture into 1N HCl (100 mL) and stir for 10 minutes to break the

magnesium complex.

Extract with Ethyl Acetate (3 x 50 mL).[1]

Wash combined organic layers with Brine (50 mL), dry over anhydrous
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, and concentrate under reduced pressure.

Purification:

The crude oil is typically pure enough for downstream applications.

If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc 95:5).

Synthesis Workflow Diagram

2-Tert-butylphenol

Magnesium-Phenoxide Complex
(Intermediate)

Coordination

MgCl2 + (CH2O)n + Et3N
in THF

Reflux 3-4h @ 66°C

Ortho-Formylation

Acid Hydrolysis (1N HCl)

De-complexation

3-Tert-butyl-2-hydroxybenzaldehyde
(Crude Oil)

Extraction

Click to download full resolution via product page

Caption: Magnesium-mediated ortho-formylation workflow for high-yield synthesis of the target

aldehyde.
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Applications in Drug Development & Catalysis[9]
Salen Ligand Synthesis (Jacobsen's Catalyst)
This aldehyde is the primary building block for bulky Salen ligands used in asymmetric catalysis

(e.g., Jacobsen's epoxidation). The tert-butyl group provides the necessary steric bulk to

induce enantioselectivity.

Reaction: Condensation with 1,2-diamines (e.g., 1,2-diaminocyclohexane).

Utility: Enantioselective synthesis of chiral epoxides, which are key intermediates for beta-

blockers and antiviral drugs.

Pharmaceutical Intermediates
The 3-tert-butyl-2-hydroxy moiety serves as a lipophilic scaffold in:

Antioxidants: Analogs of BHT (Butylated hydroxytoluene) with enhanced solubility.

Anti-inflammatory Agents: Precursors for dual COX/5-LOX inhibitors where the phenol group

acts as a radical scavenger.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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